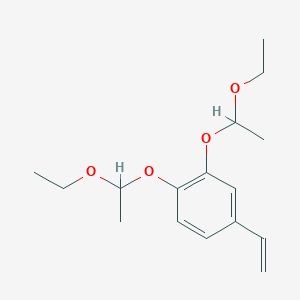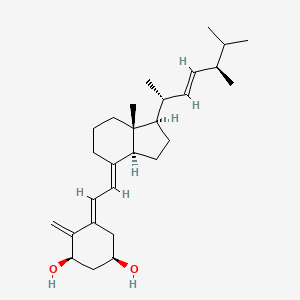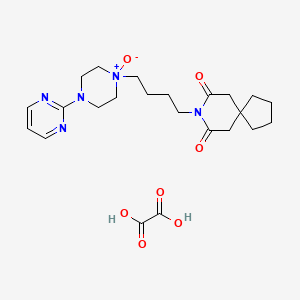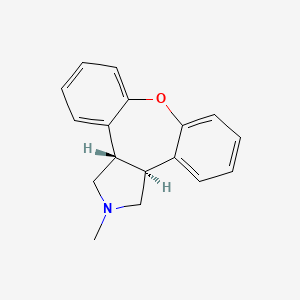
Deschloro Acenapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deschloro Acenapine is a derivative of Acenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is structurally similar to Acenapine but lacks a chlorine atom, which may influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Acenapine typically involves the removal of the chlorine atom from Acenapine. This can be achieved through various chemical reactions, including dehalogenation processes. Common reagents used in these reactions include palladium catalysts and hydrogen gas under specific conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Deschloro Acenapine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Deschloro Acenapine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of dehalogenation reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Medicine: Explored for its potential therapeutic effects in psychiatric disorders, similar to Acenapine.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
Wirkmechanismus
The mechanism of action of Deschloro Acenapine involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychiatric disorders. The molecular targets and pathways involved include the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
Vergleich Mit ähnlichen Verbindungen
Acenapine: The parent compound, used as an antipsychotic.
Desmethyl Acenapine: Another derivative with a different substitution pattern.
Cis-Acenapine: A stereoisomer with distinct pharmacological properties.
Comparison: Deschloro Acenapine is unique in its lack of a chlorine atom, which may influence its receptor binding affinities and pharmacokinetics. Compared to Acenapine, this compound may have different therapeutic effects and side effect profiles, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(2S,6S)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene |
InChI |
InChI=1S/C17H17NO/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18/h2-9,14-15H,10-11H2,1H3/t14-,15-/m1/s1 |
InChI-Schlüssel |
ZGNIVYPANONZHS-HUUCEWRRSA-N |
Isomerische SMILES |
CN1C[C@H]2[C@H](C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Kanonische SMILES |
CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


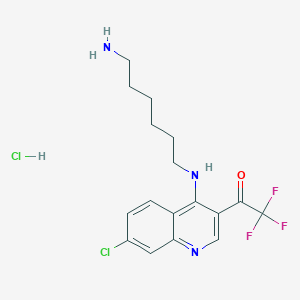
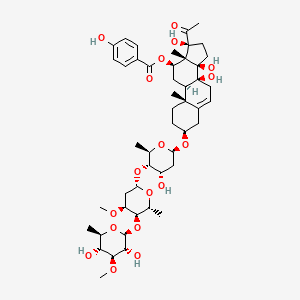

![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
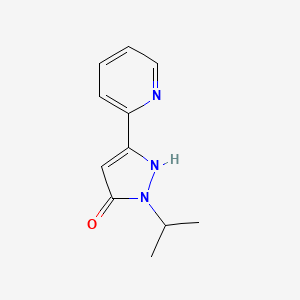
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
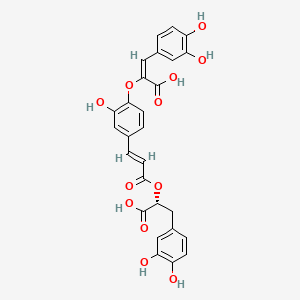
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
